1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-
Overview
Description
1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- is an organic compound with the molecular formula C9H9N3O3. It is a derivative of 1,3,5-triazine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by ethenyloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- can be synthesized through the nucleophilic substitution of cyanuric chloride with ethenol under basic conditions. The reaction typically involves the following steps:
- Dissolution of cyanuric chloride in an appropriate solvent such as acetone.
- Addition of ethenol in the presence of a base like sodium hydroxide.
- Stirring the reaction mixture at a controlled temperature to facilitate the substitution reaction.
- Purification of the product through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors to mix cyanuric chloride and ethenol.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Implementation of purification techniques such as distillation and crystallization to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethenyloxy groups can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethenyloxy groups to ethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like acetone or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted triazines with different functional groups.
Oxidation: Oxidized derivatives of 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)-.
Reduction: Reduced forms with ethyl groups replacing ethenyloxy groups.
Scientific Research Applications
1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- has several scientific research applications:
Materials Science: Used as a building block for the synthesis of advanced materials, including polymers and resins.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- involves its interaction with nucleophiles and electrophiles. The ethenyloxy groups provide sites for nucleophilic attack, leading to substitution reactions. The triazine ring can also participate in coordination chemistry, forming complexes with metal ions. These interactions are crucial for its applications in materials science and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triethoxy-1,3,5-triazine: Similar structure with ethoxy groups instead of ethenyloxy groups.
2,4,6-Triphenyl-1,3,5-triazine: Contains phenyl groups, used in electroluminescent devices.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Used as a ligand in coordination chemistry
Uniqueness
1,3,5-Triazine, 2,4,6-tris(ethenyloxy)- is unique due to its ethenyloxy groups, which provide distinct reactivity compared to other triazine derivatives. This makes it valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
2,4,6-tris(ethenoxy)-1,3,5-triazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-4-13-7-10-8(14-5-2)12-9(11-7)15-6-3/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTQCYFSBSIISA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=NC(=NC(=N1)OC=C)OC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620265 | |
Record name | 2,4,6-Tris(ethenyloxy)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24763-74-4 | |
Record name | 2,4,6-Tris(ethenyloxy)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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